Scientific Field: Analytical Chemistry
Application Summary: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate (BNP) is used in capillary electrophoresis for chiral separation.
Methods of Application: The process involves using monosaccharides as chiral selectors in capillary electrophoresis of binaphthyl compounds.
Scientific Field: Polymer Science
Methods of Application: The process involves using 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate as a catalyst in the bulk ring-opening polymerization (ROP) of ε-CL.
Scientific Field: Organic Chemistry
Application Summary: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in hydrocarboxylation reactions.
Methods of Application: The process involves using 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate as a chiral ligand in hydrocarboxylation reactions.
Application Summary: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is used as an additive along with a copper catalyst to achieve the highest catalytic activity in Sonogashira-type reactions.
Methods of Application: The process involves using 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate as an additive in Sonogashira-type reactions.
Application Summary: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral Bronsted acid catalyst in the enantioselective Mannich reaction.
Methods of Application: The process involves using 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate as a chiral Bronsted acid catalyst in the enantioselective Mannich reaction.
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is a chiral phosphoric acid derivative characterized by its unique structure, which consists of two naphthalene rings connected by a biphenyl linkage and a phosphate group. Its molecular formula is , and it has a molecular weight of approximately 348.29 g/mol. This compound is notable for its application in asymmetric synthesis and catalysis due to its chiral nature, which allows it to influence the stereochemistry of reactions.
The mechanism of action of BINOL-P relies on its ability to form a chiral environment around the transition metal catalyst. The rigid structure and the presence of the phosphate group create a well-defined pocket around the metal center, which can differentiate between different enantiomers of a substrate molecule during a reaction []. This preferential binding of one enantiomer over the other leads to the formation of the desired enantiomeric product with high selectivity.
The synthesis of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate typically involves:
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate finds extensive applications in:
Interaction studies have focused on how 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate interacts with various substrates in catalytic processes. It has been shown to form stable complexes with transition metals, enhancing their catalytic properties in asymmetric reactions. These interactions are critical for understanding the mechanisms behind its effectiveness as a chiral ligand.
Several compounds share structural or functional similarities with 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate. Notable comparisons include:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
1,1'-Binaphthyl-2,2'-diyl phosphate | Chiral phosphoric acid derivative | Stronger catalytic activity due to hydrogen bonding |
(S)-(+)-1,1'-Binaphthyl-2,2'-diyl phosphate | Enantiomer of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Higher selectivity in certain reactions |
(R)-(−)-1,1'-Binaphthyl-2,2'-diyl phosphate | Another enantiomer | Different reactivity patterns compared to (S) form |
Diphenyl phosphate | Simple phosphoric acid derivative | Less sterically hindered; lower selectivity |
These compounds are significant due to their role in asymmetric synthesis and catalysis but differ primarily in their stereochemistry and resulting reactivity patterns.
Irritant